4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE
Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a carbonyl group, and a fluorobenzenesulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-BENZYLPIPERIDINE: This can be achieved by the reaction of piperidine with benzyl chloride under basic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced by reacting 4-BENZYLPIPERIDINE with phosgene or a suitable carbonylating agent.
Sulfonylation: The final step involves the reaction of the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERIDINE-1-CARBONYL)PIPERIDINE: Lacks the fluorobenzenesulfonyl group.
1-(4-FLUOROBENZENESULFONYL)PIPERIDINE: Lacks the benzyl and carbonyl groups.
4-BENZYLPIPERIDINE: Lacks both the carbonyl and fluorobenzenesulfonyl groups.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE is unique due to the presence of both the benzyl and fluorobenzenesulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O3S/c25-22-6-8-23(9-7-22)31(29,30)27-16-12-21(13-17-27)24(28)26-14-10-20(11-15-26)18-19-4-2-1-3-5-19/h1-9,20-21H,10-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPYZLRBSUYLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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